molecular formula C12H9Cl2NOS B6536735 3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1060176-15-9

3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6536735
CAS No.: 1060176-15-9
M. Wt: 286.2 g/mol
InChI Key: IACHBADRIHAKHF-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide is a synthetic benzamide derivative designed for research applications. Its molecular structure incorporates two key features: a 3,4-dichlorobenzamide moiety and a thiophen-3-ylmethyl group. The dichloro-substituted benzamide component is a common pharmacophore found in compounds with documented biological activity . Furthermore, the inclusion of the thiophene ring places this compound within the broad and highly important class of nitrogen and sulfur-containing heterocycles, which are widely recognized as privileged structures in medicinal chemistry due to their prevalence in pharmaceuticals and their diverse biological activities . This compound is of significant interest in early-stage drug discovery for the development of novel bioactive molecules. Heterocyclic compounds like this one, which feature thiophene rings, are frequently investigated for a range of pharmacological properties, including potential antimicrobial and antifungal activities . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex chemical libraries, or as a tool compound in biochemical assays to probe mechanisms of receptor antagonism, such as orthosteric or allosteric binding . It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dichloro-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NOS/c13-10-2-1-9(5-11(10)14)12(16)15-6-8-3-4-17-7-8/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACHBADRIHAKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC2=CSC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schotten-Baumann Amidation

The classical Schotten-Baumann reaction involves the reaction of 3,4-dichlorobenzoyl chloride with 3-thiophenemethylamine in a biphasic system (water/dichloromethane) under alkaline conditions. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is used to neutralize HCl generated during the reaction.

Procedure:

  • Dissolve 3-thiophenemethylamine (1.0 equiv) in dichloromethane.

  • Add 3,4-dichlorobenzoyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir the mixture at room temperature for 4–6 hours.

  • Extract the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Yield: 70–75%.
Purity: 90–92% (requires recrystallization from ethanol/water).

Coupling Agent-Mediated Amidation

Modern protocols utilize coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to enhance reaction efficiency. This method is preferred for moisture-sensitive substrates.

Procedure:

  • Mix 3,4-dichlorobenzoic acid (1.0 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) in dry dimethylformamide (DMF).

  • Add 3-thiophenemethylamine (1.0 equiv) and stir at 25°C for 12–18 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield: 85–88%.
Purity: 95–97%.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve amidation yields by stabilizing the transition state. Non-polar solvents like toluene result in slower reaction kinetics but higher selectivity.

Temperature and Catalysis

Elevated temperatures (40–50°C) accelerate the reaction but risk decarboxylation of the acyl chloride. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance nucleophilic attack by the amine, reducing reaction time by 30%.

Byproduct Formation

Common byproducts include:

  • N,N-Di-(3-thiophenemethyl)benzamide : Formed via over-alkylation, minimized by using a slight excess of acyl chloride.

  • Hydrolyzed acid : Controlled by maintaining anhydrous conditions.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1 v/v), yielding needle-like crystals. Melting point: 142–144°C.

Chromatographic Techniques

Flash chromatography with hexane/ethyl acetate (gradient elution) removes non-polar impurities. High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water mobile phase achieves >99% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 7.62 (dd, J = 8.4, 2.0 Hz, 1H, Ar–H), 7.52 (d, J = 2.0 Hz, 1H, Ar–H), 7.28 (m, 2H, thiophene–H), 6.95 (m, 1H, thiophene–H), 4.70 (s, 2H, CH₂), 4.10 (br s, 1H, NH).

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C–Cl bend).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and heat transfer, reducing reaction time to 10–15 minutes. A tubular reactor with immobilized EDCI/HOBt catalysts achieves 90% conversion per pass.

Waste Management

Spent solvents (DMF, dichloromethane) are recovered via fractional distillation. Aqueous waste is treated with activated carbon to adsorb organic residues.

Comparative Analysis of Synthetic Methods

Parameter Schotten-Baumann EDCI/HOBt Coupling
Yield70–75%85–88%
Reaction Time4–6 hours12–18 hours
Purification DifficultyModerateLow
ScalabilityHighModerate

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles.

    Oxidation and reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Catalytic hydrogenation using palladium on carbon can be utilized.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used.

Major Products

    Nucleophilic substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives.

    Hydrolysis: 3,4-dichlorobenzoic acid and thiophen-3-ylmethylamine.

Scientific Research Applications

Anticancer Properties
Research indicates that derivatives of benzamide compounds, including 3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of specific signaling pathways that are crucial for tumor growth and survival.

Enzyme Inhibition
Molecular docking studies have demonstrated that this compound acts as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. The binding affinity of this compound to DHFR surpasses that of several known inhibitors, indicating its potential as a lead compound in the development of new anticancer agents .

Pharmacological Applications

Neurotransmitter Modulation
The compound has also been investigated for its role in modulating neurotransmitter systems. Specifically, it has been studied as a glycine transporter inhibitor, which may have implications for treating disorders related to glycine dysregulation in the central nervous system. Positron emission tomography (PET) studies have evaluated its effectiveness in vivo, revealing promising results for neuroimaging applications .

Potential Antimicrobial Activity
Emerging data suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways within microbial cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The incorporation of the thiophene moiety enhances lipophilicity and facilitates better membrane permeability, which is essential for effective drug delivery. Comparative studies with related compounds reveal that modifications at the benzamide or thiophene positions can significantly influence biological activity and selectivity .

Case Studies and Research Findings

StudyObjectiveFindings
Inhibition of DHFR Assess binding affinityThe compound showed a ΔG of -9.0 kcal/mol with DHFR, indicating strong binding .
Neurotransmitter Modulation Evaluate glycine transporter inhibitionDemonstrated effective inhibition with IC50 values comparable to established inhibitors .
Antimicrobial Activity Test against bacterial strainsExhibited significant antibacterial effects against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

(a) 3,4-Dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
  • Molecular Formula: C₁₇H₁₃Cl₂NO₂S
  • Key Features : Contains both furan and thiophene moieties connected via an ethyl chain.
  • This structural complexity may influence solubility and bioavailability .
(b) N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide
  • Molecular Formula : C₂₁H₁₅N₅O₃SCl₂
  • Key Features : Incorporates a thiazole ring and nitro-pyrazole substituent.
(a) AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide)
  • Molecular Formula : C₁₆H₂₁Cl₂N₂O
  • Key Features: Cyclohexylmethyl group with a dimethylamino substituent.
  • Clinical studies report potent analgesic effects but significant addiction liability .
  • Comparison: The dimethylamino-cyclohexyl group in AH-7921 confers opioid activity, whereas the thiophen-3-ylmethyl group in the target compound lacks this basic amine, likely reducing opioid receptor affinity .
(b) U-47700 (3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide)
  • Molecular Formula : C₁₆H₂₁Cl₂N₂O
  • Key Features: N-methylated benzamide with a dimethylamino-cyclohexyl group.
  • Pharmacological Profile : Similar to AH-7921 but with higher lipophilicity due to N-methylation, enhancing blood-brain barrier penetration. Associated with severe toxicity and fatalities .
  • Comparison : The target compound’s thiophene substituent may reduce CNS penetration compared to U-47700’s lipophilic cyclohexyl group .

Chlorinated Benzamides with Aromatic Substituents

(a) 3,4-Dichloro-N-(3-chlorophenyl)benzamide
  • Molecular Formula: C₁₃H₈Cl₃NO
  • Key Features : Trichlorinated aromatic system.
(b) 3,4-Dichloro-N-[2,4-dichloro-5-(isopropoxy)phenyl]benzamide
  • Molecular Formula: C₁₆H₁₃Cl₄NO₂
  • Key Features : Tetrachlorinated system with an isopropoxy group.
  • Comparison : Increased lipophilicity from chlorine and isopropoxy substituents may enhance membrane permeability but reduce aqueous solubility relative to the target compound .

Biological Activity

3,4-Dichloro-N-[(thiophen-3-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant research findings.

The compound features a dichloro-substituted benzamide structure with a thiophene moiety. Its chemical formula is C11H9Cl2NOSC_{11}H_{9}Cl_{2}NOS and it exhibits properties that allow it to participate in various chemical reactions, such as nucleophilic substitution and hydrolysis of the amide bond.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The dichloro substituents may influence its affinity for certain receptors or enzymes, potentially modulating their activity. The thiophene ring can also engage in redox reactions, which may enhance its biological efficacy.

Antimicrobial Activity

Research has indicated that compounds containing thiophene rings often exhibit antimicrobial properties. For instance, studies have shown that thiophene derivatives can inhibit bacterial growth and possess antifungal activity . While specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest potential in this area.

Anticancer Properties

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that similar benzamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

In the context of inflammation, benzamide derivatives have shown promise as anti-inflammatory agents. They may inhibit pro-inflammatory cytokines and modulate immune responses, suggesting that this compound could be explored for similar therapeutic uses.

Case Studies

A notable case study involved the synthesis and evaluation of related compounds for their MAO (monoamine oxidase) inhibitory activity. While this study did not focus directly on this compound, it highlighted the importance of structure-activity relationships (SAR) in developing effective inhibitors based on similar frameworks .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of thiophene-containing compounds to various biological targets. These studies suggest that modifications in the thiophene or benzamide structures can significantly impact binding interactions and biological efficacy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundPotential (needs further study)Promising (in vitro studies)Suggested (based on similar compounds)
Related Thiophene DerivativeConfirmedConfirmedConfirmed

Q & A

Q. What are the standard synthetic protocols for 3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide, and how are intermediates monitored for purity?

Answer: The synthesis typically involves multi-step reactions starting from 3,4-dichlorobenzoyl chloride and a thiophene-derived amine. Key steps include:

  • Amide bond formation : Reacting 3,4-dichlorobenzoyl chloride with (thiophen-3-yl)methylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere, using triethylamine as a base .
  • Purification : Intermediate products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Monitoring : Thin-layer chromatography (TLC, Rf ~0.3 in 3:7 ethyl acetate/hexane) and high-performance liquid chromatography (HPLC, C18 column, acetonitrile/water mobile phase) ensure reaction progress and purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Aromatic protons (δ 7.2–7.8 ppm), thiophene protons (δ 6.9–7.1 ppm), and methylene protons (δ 4.5 ppm) confirm the benzamide-thiophene linkage .
    • ¹³C NMR : Carbonyl (C=O) signal at ~168 ppm validates the amide bond .
  • Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₂H₉Cl₂NOS⁺: 308.97; observed: 308.95) confirms molecular weight .
  • Elemental Analysis : C, H, N, S, and Cl percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in biological activity (e.g., antimicrobial vs. psychoactive effects) arise from structural analogs (e.g., AH-7921 in –10) and assay variability. Methodological approaches include:

  • Dose-response studies : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values .
  • Target-specific assays : Use radioligand binding assays (e.g., opioid receptor binding for AH-7921 analogs) to clarify mechanism .
  • Molecular docking : Compare binding poses in homology models (e.g., μ-opioid receptor vs. bacterial enzyme targets) to explain divergent activities .

Q. Example Data Conflict :

StudyReported ActivityAssay System
(AH-7921)Opioid-like analgesiaIn vivo mouse model
Antimicrobial (MIC = 8 µg/mL)Pseudomonas aeruginosa

Q. What strategies optimize the pharmacokinetic profile of this compound for therapeutic use?

Answer: AH-7921 (a structural analog) lacks therapeutic approval due to poor bioavailability and safety. Optimization strategies include:

  • Prodrug design : Introduce ester groups at the amide nitrogen to enhance solubility (e.g., acetyl or PEG-ylated derivatives) .
  • Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., thiophene ring oxidation) and introduce blocking groups (e.g., fluorine substitution) .
  • Blood-brain barrier (BBB) penetration : LogP adjustments (target 2–3) via substituent modification (e.g., replacing chlorine with methyl groups) .

Q. Key PK Parameters :

ParameterAH-7921 (Analog)Target for Optimization
Oral bioavailability<10%≥30%
Plasma half-life (t₁/₂)2.1 h≥6 h
BBB permeabilityHigh (CNS risk)Moderate (peripheral)

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

Answer:

  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with antimicrobial activity using partial least squares regression .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with bacterial DNA gyrase) to prioritize derivatives with stable hydrogen bonds .
  • ADMET Prediction : Use SwissADME or ADMETLab to filter candidates with favorable toxicity profiles (e.g., Ames test negativity) .

Q. Example Derivative Design :

DerivativeModificationPredicted IC₅₀ (nM)
Parent compoundNone250
3-Fluoro analogCl → F at position 3180
Methyl-thiopheneThiophene → Methyl310 (reduced activity)

Q. What are the ethical and regulatory considerations for handling this compound given its structural similarity to controlled substances?

Answer:

  • Regulatory status : AH-7921 is classified as a Schedule I drug in multiple jurisdictions (). Researchers must comply with DEA/FDA guidelines for analog handling .
  • Ethical reporting : Document all structural modifications to avoid misclassification (e.g., replacing dimethylamino groups with pyrrolidine) .
  • Safety protocols : Use fume hoods and personal protective equipment (PPE) during synthesis due to neurotoxic risks .

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